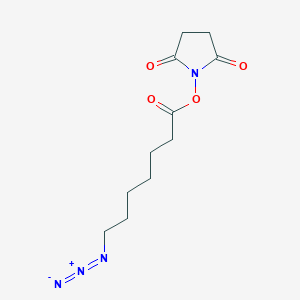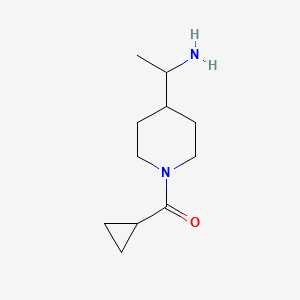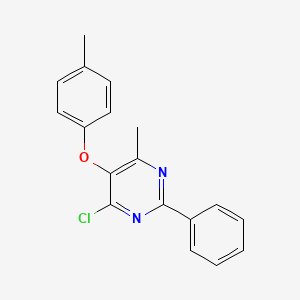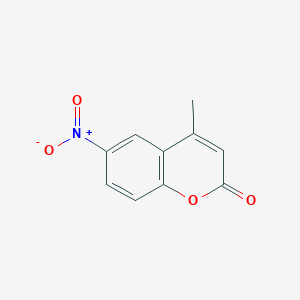
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group. It is often used in various chemical and biological applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate typically involves the reaction of 7-azidoheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond . The general reaction scheme is as follows:
- Dissolve 7-azidoheptanoic acid and NHS in anhydrous dichloromethane.
- Add DCC to the reaction mixture and stir at room temperature for several hours.
- Filter the reaction mixture to remove dicyclohexylurea byproduct.
- Purify the product by column chromatography to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate primarily involves its reactivity with other molecules. The azido group is highly reactive and can form covalent bonds with various substrates. In biological systems, the compound can be used to label proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinone ring, used in protein cross-linking.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with an acrylamido group, used in polymer chemistry.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties, used in medicinal chemistry
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry and bioconjugation.
Properties
Molecular Formula |
C11H16N4O4 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-azidoheptanoate |
InChI |
InChI=1S/C11H16N4O4/c12-14-13-8-4-2-1-3-5-11(18)19-15-9(16)6-7-10(15)17/h1-8H2 |
InChI Key |
GYRBFFAPUWZRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)



![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)







![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
